molecular formula C9H11NO4 B13886908 (2-Ethoxy-4-nitrophenyl)methanol CAS No. 10473-47-9

(2-Ethoxy-4-nitrophenyl)methanol

Cat. No.: B13886908
CAS No.: 10473-47-9
M. Wt: 197.19 g/mol
InChI Key: LDIYSOPBNFWUIH-UHFFFAOYSA-N
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Description

(2-Ethoxy-4-nitrophenyl)methanol is an organic compound with the molecular formula C9H11NO4 It is characterized by the presence of an ethoxy group (-OCH2CH3) and a nitro group (-NO2) attached to a benzene ring, along with a methanol group (-CH2OH)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxy-4-nitrophenyl)methanol typically involves the nitration of ethoxybenzene followed by reduction and subsequent functional group transformations. One common method is the nitration of ethoxybenzene using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the para position. The resulting 4-nitroethoxybenzene is then subjected to reduction using a reducing agent such as sodium borohydride (NaBH4) or hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C) to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, is essential to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxy-4-nitrophenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride (SnCl2) or iron powder in acidic conditions.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Tin(II) chloride (SnCl2) in hydrochloric acid (HCl).

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: (2-Ethoxy-4-nitrophenyl)acetic acid.

    Reduction: (2-Ethoxy-4-aminophenyl)methanol.

    Substitution: (2-Methoxy-4-nitrophenyl)methanol.

Scientific Research Applications

(2-Ethoxy-4-nitrophenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and polymers due to its functional groups that can undergo further chemical modifications.

Mechanism of Action

The mechanism of action of (2-Ethoxy-4-nitrophenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethoxy and methanol groups may also contribute to the compound’s solubility and ability to penetrate biological membranes, enhancing its bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

    (2-Methoxy-4-nitrophenyl)methanol: Similar structure but with a methoxy group instead of an ethoxy group.

    (2-Ethoxy-4-aminophenyl)methanol: Similar structure but with an amino group instead of a nitro group.

    (2-Ethoxy-4-nitrophenyl)acetic acid: Similar structure but with a carboxylic acid group instead of a methanol group.

Uniqueness

(2-Ethoxy-4-nitrophenyl)methanol is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The ethoxy group offers increased lipophilicity compared to the methoxy group, potentially enhancing its interaction with hydrophobic biological targets. The nitro group provides a site for reduction reactions, leading to the formation of biologically active intermediates.

Properties

CAS No.

10473-47-9

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

(2-ethoxy-4-nitrophenyl)methanol

InChI

InChI=1S/C9H11NO4/c1-2-14-9-5-8(10(12)13)4-3-7(9)6-11/h3-5,11H,2,6H2,1H3

InChI Key

LDIYSOPBNFWUIH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)[N+](=O)[O-])CO

Origin of Product

United States

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